molecular formula C24H18Cl2N6O3 B12399234 Cdk/hdac-IN-3

Cdk/hdac-IN-3

Cat. No.: B12399234
M. Wt: 509.3 g/mol
InChI Key: DMHUURDTAWQEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk/hdac-IN-3 is a dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound is known for its potent and selective inhibition of cyclin-dependent kinase 9, cyclin-dependent kinase 12, cyclin-dependent kinase 13, histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3. It has shown significant potential in the treatment of acute myeloid leukemia due to its ability to inhibit the proliferation of leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk/hdac-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Cdk/hdac-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with potentially different biological activities .

Scientific Research Applications

Cdk/hdac-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk/hdac-IN-3 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to alterations in gene expression and cell cycle regulation, ultimately resulting in the suppression of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk/hdac-IN-3 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual targeting approach enhances its therapeutic potential by simultaneously affecting multiple pathways involved in cancer cell growth and survival. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H18Cl2N6O3

Molecular Weight

509.3 g/mol

IUPAC Name

N-[4-[(2-aminophenyl)carbamoyl]phenyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34)

InChI Key

DMHUURDTAWQEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.